1,2-Distearoyl-sn-glycero-3-phospho-sn-glycerol sodium salt
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Overview
Description
1,2-Distearoyl-sn-glycero-3-phospho-sn-glycerol sodium salt is a synthetic phospholipid compound. It is derived from a glycerol backbone structure and is ester-bonded to two saturated fatty acids, stearic acid, on carbons 1 and 2. This compound is a type of phosphatidylglycerol, which is a minor component of most cell membranes and plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-sn-glycero-3-phospho-sn-glycerol sodium salt can be synthesized through a multi-step process:
Esterification: The initial step involves the esterification of glycerol with stearic acid to form 1,2-distearoyl-sn-glycerol.
Phosphorylation: The next step is the phosphorylation of 1,2-distearoyl-sn-glycerol using phosphoric acid and a nucleophilic halogenating agent such as phosphorus trichloride to form 1,2-distearoyl-sn-glycero-3-phosphate.
Conversion to Sodium Salt: Finally, the phosphate group is converted to its sodium salt form by reacting with a base
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and phosphorylation processes, followed by purification steps to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phospho-sn-glycerol sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions
Major Products Formed
Oxidation: Oxidized fatty acid derivatives.
Hydrolysis: Glycerol, stearic acid, and phosphoric acid.
Substitution: Various substituted phosphatidylglycerol derivatives
Scientific Research Applications
1,2-Distearoyl-sn-glycero-3-phospho-sn-glycerol sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Plays a role in membrane biology studies and is used to create liposomes for drug delivery.
Medicine: Utilized in the formulation of liposomal drugs, such as doxorubicin and oxaliplatin, for cancer therapy.
Industry: Employed in the production of lung surfactants and as a component in various pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 1,2-distearoyl-sn-glycero-3-phospho-sn-glycerol sodium salt involves its integration into lipid bilayers, where it influences membrane fluidity and stability. It interacts with other lipid molecules and proteins, affecting various cellular processes. In drug delivery, it forms stable liposomal structures that encapsulate therapeutic agents, enhancing their bioavailability and targeting specific tissues .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phospho-sn-glycerol sodium salt: Contains shorter fatty acid chains (myristic acid) and is used in similar applications.
1,2-Dioleoyl-sn-glycero-3-phospho-sn-glycerol sodium salt: Contains unsaturated fatty acid chains (oleic acid) and is used in studies of membrane fluidity and lipid-protein interactions
Uniqueness
1,2-Distearoyl-sn-glycero-3-phospho-sn-glycerol sodium salt is unique due to its saturated stearic acid chains, which provide greater stability and rigidity to lipid bilayers compared to unsaturated or shorter-chain analogs. This makes it particularly useful in applications requiring stable liposomal formulations .
Properties
Molecular Formula |
C42H81Na2O10P |
---|---|
Molecular Weight |
823.0 g/mol |
IUPAC Name |
disodium;[(2R)-3-(2,3-dihydroxy-1-phosphonatopropoxy)-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C42H83O10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(45)50-36-38(37-51-42(39(44)35-43)53(47,48)49)52-41(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h38-39,42-44H,3-37H2,1-2H3,(H2,47,48,49);;/q;2*+1/p-2/t38-,39?,42?;;/m1../s1 |
InChI Key |
ZOXJZYRBDFKRSW-SKEZMDNJSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(C(CO)O)P(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(C(CO)O)P(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
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